REACTION_CXSMILES
|
N1C=CC=CC=1.N1C(F)=NC(F)=NC=1F.[F:16][C:17]([F:31])([F:30])[C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([C:26](O)=[O:27])=[CH:23][C:22]=2[CH:29]=1.[BH4-].[Na+].OS(O)(=O)=O>C(Cl)Cl.CO>[F:30][C:17]([F:16])([F:31])[C:18]1[CH:19]=[CH:20][C:21]2[S:25][C:24]([CH2:26][OH:27])=[CH:23][C:22]=2[CH:29]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
N1=C(F)N=C(F)N=C1F
|
Name
|
|
Quantity
|
776 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(C=C(S2)C(=O)O)C1)(F)F
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred at −20 to −10° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept under N2, at −20 to −10° C
|
Type
|
CUSTOM
|
Details
|
Precipitation of cyanuric acid
|
Type
|
TEMPERATURE
|
Details
|
increased gradually as the reaction
|
Type
|
ADDITION
|
Details
|
ice-cold water was added along with 100 ml CH2Cl2
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
from the filtrate, the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted once more with CH2Cl2 (50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with ice-cold water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a small volume (15 ml)
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
WAIT
|
Details
|
dropwise, over 15 min at r.t
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the organic solvents were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×60 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 1N H2SO4 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC2=C(C=C(S2)CO)C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 54.6% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |